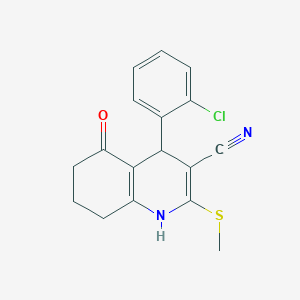

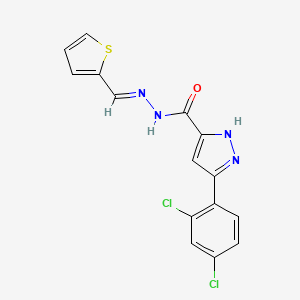

![molecular formula C26H29NO6S B11661623 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11661623.png)

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-oxo-7,8,9,10-tétrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-méthylphényl)sulfonyl]amino}hexanoate: est un composé synthétique présentant des applications thérapeutiques potentielles. Décomposons sa structure :

Nom chimique : 6-oxo-7,8,9,10-tétrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-méthylphényl)sulfonyl]amino}hexanoate

Formule moléculaire : C28H25NO6S

Numéro CAS : 1041859-26-0

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de ce composé implique plusieurs étapes. Malheureusement, la littérature détaillée sur sa synthèse spécifique est rare. elle comprend probablement des réactions telles que l’estérification, la sulfonylation et la cyclisation.

Production industrielle : Les méthodes de production à l’échelle industrielle sont exclusives et non divulguées. Les chercheurs et les entreprises pharmaceutiques peuvent explorer différentes voies de synthèse pour optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Réactions :

Estérification : Formation de l’ester hexanoate.

Sulfonylation : Introduction du groupe sulfonyle.

Cyclisation : Formation du cycle chromene.

- Estérification : Acide carboxylique, alcool et catalyseur acide.

- Sulfonylation : Chlorure de sulfonyle et base.

- Cyclisation : Conditions acides.

Principaux produits : Le produit principal est le composé lui-même.

4. Applications de la recherche scientifique

Chimie :Recherche sur les cannabinoïdes : Comme le HU-308, ce composé peut interagir avec les récepteurs cannabinoïdes.

Neuroprotection : Investigé pour ses effets neuroprotecteurs potentiels.

Propriétés anti-inflammatoires : Peut moduler les voies inflammatoires.

Produits pharmaceutiques : Candidat médicament potentiel.

Biotechnologie : Outil de recherche.

Applications De Recherche Scientifique

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE has diverse applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Le mécanisme exact reste spéculatif. Il implique probablement des interactions avec les récepteurs cannabinoïdes (CB1 et CB2) ou d’autres cibles moléculaires. Des études supplémentaires sont nécessaires pour élucider son mode d’action précis.

Comparaison Avec Des Composés Similaires

Ce composé présente des similitudes avec d’autres cannabinoïdes synthétiques, tels que le HU-308 et ses analogues apparentés

Propriétés

Formule moléculaire |

C26H29NO6S |

|---|---|

Poids moléculaire |

483.6 g/mol |

Nom IUPAC |

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate |

InChI |

InChI=1S/C26H29NO6S/c1-18-10-13-20(14-11-18)34(30,31)27-16-6-2-3-9-25(28)32-19-12-15-22-21-7-4-5-8-23(21)26(29)33-24(22)17-19/h10-15,17,27H,2-9,16H2,1H3 |

Clé InChI |

JAHPYGGQJJQIKG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)

![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)

![8-Ethyl-5-oxo-2-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11661584.png)

![2-(1H-benzimidazol-1-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11661588.png)

![N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11661591.png)

![2-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11661598.png)

![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11661599.png)

![N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11661603.png)